DGK Inhibition: 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) Exhibits 1.8-Fold Lower Potency Than ET-16-OCH3-GPC
In a comparative study using WEHI-3B leukemic cells, the parent phosphocholine compound ET-16-OCH3-GPC (1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine) inhibited cytosolic diacylglycerol kinase (DGK) with an IC50 of approximately 8.5 μM, whereas its metabolite 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG) inhibited DGK with an IC50 of approximately 15 μM [1]. This represents a 1.8-fold reduction in DGK inhibitory potency following removal of the sn-3-phosphocholine headgroup. For context, at 10 μM, ET-16-OCH3-GPC demonstrated greater DGK inhibition than 50 μM sphingosine but less than 10 μM of the specific DGK inhibitor R59022 [1].
| Evidence Dimension | Diacylglycerol kinase (DGK) inhibition potency |
|---|---|
| Target Compound Data | IC50 ≈ 15 μM (AMG; 1-O-hexadecyl-2-O-methyl-sn-glycerol) |
| Comparator Or Baseline | ET-16-OCH3-GPC (1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine): IC50 ≈ 8.5 μM; R59022: IC50 <10 μM; Sphingosine: >50 μM |
| Quantified Difference | 1.8-fold less potent than ET-16-OCH3-GPC; ~3.3-fold less potent than R59022; >3.3-fold more potent than sphingosine |
| Conditions | In vitro cytosolic DGK assay in WEHI-3B murine myelomonocytic leukemia cells; 50 μM ET-16-OCH3-GPC pre-treatment for 30 min prior to TPA activation; enzyme activity measured by [32P]phosphatidic acid formation |
Why This Matters
For studies requiring modulation of DGK activity, the absence of the phosphocholine headgroup in 1-O-hexadecyl-2-O-methyl-sn-glycerol provides a distinct potency window (IC50 ≈ 15 μM) compared to its phosphocholine-containing counterpart, enabling dose-dependent experimental designs that avoid the more potent DGK inhibition (IC50 ≈ 8.5 μM) associated with ET-16-OCH3-GPC.
- [1] Salari H, Dryden P, Davenport R, Howard S, Jones K, Bittman R. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells. Biochem Cell Biol. 1993 Jan-Feb;71(1-2):36-42. doi: 10.1139/o93-006. PMID: 8392354. View Source
